Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-
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Overview
Description
Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- is a complex organic compound belonging to the class of isoindoloisoquinolines This compound is characterized by its unique structure, which includes a fused isoindole and isoquinoline ring system The presence of a trimethylsilyl group at the 12th position adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- typically involves a multi-step process. One efficient protocol involves the reaction of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes. This reaction proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen onto the aldehyde . Another method involves the Rh(III)-catalyzed oxidative annulation of isoquinolones with diazoketoesters, followed by an in situ deacylation reaction .
Industrial Production Methods
While specific industrial production methods for Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoloisoquinoline-5,7-diones.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include Rh(III) catalysts, diazoketoesters, and oxidizing agents like palladium complexes . Reaction conditions often involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions include various derivatives of isoindoloisoquinolines, such as isoindoloisoquinoline-5,7-diones and other functionalized isoindoloisoquinolines .
Scientific Research Applications
Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- involves its interaction with molecular targets such as topoisomerase I. The compound inhibits the enzyme’s activity, leading to the stabilization of the DNA-topoisomerase complex and preventing DNA replication . This mechanism is similar to that of other topoisomerase inhibitors used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Isoindolo[2,1-b]isoquinolin-5(7H)-one: Lacks the trimethylsilyl group but shares the core structure.
Isoindolo[2,1-b]isoquinoline-7-carboxylate: Contains a carboxylate group instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- imparts unique chemical properties, such as increased lipophilicity and stability. This makes it distinct from other isoindoloisoquinolines and enhances its potential for various applications.
Properties
CAS No. |
646029-40-5 |
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Molecular Formula |
C19H19NOSi |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
12-trimethylsilyl-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C19H19NOSi/c1-22(2,3)18-15-10-6-7-11-16(15)19(21)20-12-13-8-4-5-9-14(13)17(18)20/h4-11H,12H2,1-3H3 |
InChI Key |
ZRPRSYMBENYMER-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C2C3=CC=CC=C3CN2C(=O)C4=CC=CC=C41 |
Origin of Product |
United States |
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